(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Pyrazole and its derivatives are crucial in heterocyclic chemistry due to their extensive use in organic synthesis and known biological activities. A study conducted by Lynda Golea explored the synthesis of derivatives containing pyrazole moieties, focusing on their antibacterial and antioxidant activities. These compounds were evaluated against Gram-positive and Gram-negative bacteria, showing moderate activity. Additionally, the antioxidant activities were assessed using DPPH, where the compounds also demonstrated moderate activities. Molecular docking tools were used to further elucidate the interactions between the synthesized compounds and the 6RKV enzyme, highlighting the potential of these compounds in drug development (Golea, 2021).
Antimicrobial and Antiproliferative Activities
The study on enaminone derivatives by Asmaa M. Fahim et al. yielded compounds with notable antimicrobial and in vitro anticancer activities. These derivatives, through molecular docking, demonstrated significant interactions with various proteins, indicating their potential as antimicrobial agents. The investigation of their interaction energies and the engagement of the pyrazolo[5,1-c][1,2,4]triazine derivative in protein pockets suggests these compounds' relevance in therapeutic applications (Fahim, 2021).
Anticancer and Antimicrobial Agents
The synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines by Kanubhai D. Katariya and colleagues resulted in compounds with significant anticancer and antimicrobial properties. These novel biologically potent compounds underwent evaluation at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel, revealing the high potency of specific derivatives. Furthermore, the molecular docking studies provided insight into the potential of these compounds to combat microbial resistance to pharmaceutical drugs (Katariya, 2021).
Domino Metathesis for Heterocyclic Compounds
The research by G. Calvet et al. on the domino metathesis of 3,6-dihydro-1,2-oxazine showcased a method leading to isoxazolo[2,3-a]pyridin-7-one structures. These structures, due to their chemical functionalities, offer a versatile scaffold for further synthetic modifications, underscoring the synthetic utility of such methodologies in creating complex heterocyclic compounds (Calvet, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting its function .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the cells from proliferating . The downstream effects of this include the induction of apoptosis within the cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . It also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-15(12-9-14-20(18-12)6-2-8-22-14)19-7-4-11(10-19)23-13-3-1-5-16-17-13/h1,3,5,9,11H,2,4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWWGIZJCHOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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